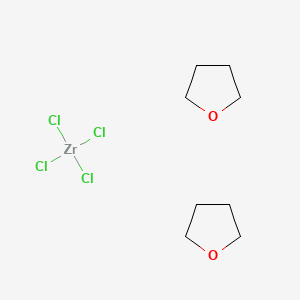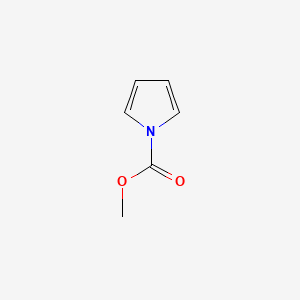
Tetrachlorobis(tetrahydrofuran)zirconium
Overview
Description
Tetrachlorobis(tetrahydrofuran)zirconium (IV) is an important organic intermediate. It finds applications in agrochemicals, pharmaceuticals, and dyestuff fields . This compound was originally part of the Alfa Aesar product portfolio and is soluble in some organic solvents such as ether, acetone, and dimethylformamide .
Synthesis Analysis
Tetrachlorobis(tetrahydrofuran)zirconium (IV) can be prepared by reacting zirconium tetrachloride with tetrahydrofuran under appropriate conditions .Molecular Structure Analysis
The compound exhibits distorted octahedral coordination geometry around zirconium, with two tetrahydrofuran ligands in a cis configuration . The difference in trans influence between the tetrahydrofuran and chloride ligands leads to slightly different groups of chloride ligands, resulting in varying Zr–Cl bond lengths .Chemical Reactions Analysis
Tetrachlorobis(tetrahydrofuran)zirconium (IV) serves as a catalyst in organic synthesis, including the preparation of fluorocarbon materials and polymer materials. It also catalyzes reactions involving nitrogen heterocycles and olefins .Scientific Research Applications
Agrochemicals Production
In the field of agrochemicals, this compound serves as an intermediate in the synthesis of herbicides, pesticides, and fertilizers . Its reactivity is harnessed to produce compounds that protect crops from pests and diseases or help in their growth by providing essential nutrients.
Pharmaceuticals Intermediates
The pharmaceutical industry benefits from the use of Tetrachlorobis(tetrahydrofuran)zirconium as an intermediate in drug manufacturing . It plays a role in the synthesis of active pharmaceutical ingredients (APIs) that require specific chiral configurations, which are essential for the drug’s efficacy.
Dyestuff Field
This zirconium compound is also utilized in the production of dyes and pigments . Its chemical properties can help in the synthesis of colorants that are used in textiles, inks, and coatings, providing stability and desired color properties to the materials.
Energy Storage Solutions
In the realm of energy storage, this compound finds application in the development of battery technologies . It can be involved in the synthesis of electrolytes or as a component in the cathode material, enhancing the battery’s performance, capacity, and longevity.
Mechanism of Action
Target of Action
Tetrachlorobis(tetrahydrofuran)zirconium is a complex compound that primarily targets chemical reactions as a catalyst . It is used as an important organic intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff .
Mode of Action
Tetrachlorobis(tetrahydrofuran)zirconium interacts with its targets by facilitating chemical reactions. It contains zirconium with distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis with respect to each other . The difference in trans influence of the tetrahydrofuran and chloride ligands leads to two marginally different groups of chloride ligands .
Biochemical Pathways
As a catalyst, it likely influences a variety of chemical reactions in the production of agrochemicals, pharmaceuticals, and dyestuffs .
Result of Action
The molecular and cellular effects of Tetrachlorobis(tetrahydrofuran)zirconium’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it accelerates chemical reactions without being consumed, enabling the efficient production of various compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Action Environment
The action, efficacy, and stability of Tetrachlorobis(tetrahydrofuran)zirconium can be influenced by various environmental factors. For instance, it has a vapor pressure of 152 mmHg at 25 °C (lit.) , indicating that it can evaporate into the air under certain conditions. It is also recommended to be stored under nitrogen at ambient temperatures , suggesting that it may react with oxygen or moisture in the air. These factors should be carefully controlled to ensure the effective use of Tetrachlorobis(tetrahydrofuran)zirconium.
properties
IUPAC Name |
oxolane;tetrachlorozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJKYYENYIHFF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl4O2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049820 | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorobis(tetrahydrofuran)zirconium | |
CAS RN |
21959-01-3 | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the reactivity of Tetrachlorobis(tetrahydrofuran)zirconium with phosphines?
A1: The research paper you provided, "Substitution or nucleophilic attack by phosphines on tetrachlorobis(tetrahydrofuran)zirconium" [], investigates the reactivity of this zirconium complex with various phosphine ligands. The study likely explores whether the phosphines replace the tetrahydrofuran (THF) molecules in a substitution reaction or attack the zirconium center directly in a nucleophilic addition reaction. Further conclusions about the interaction, downstream effects, and reaction mechanisms would require access to the full text of the paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)









